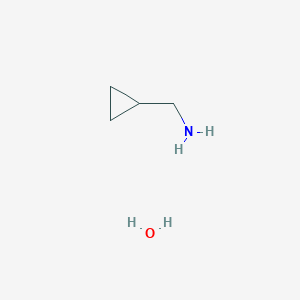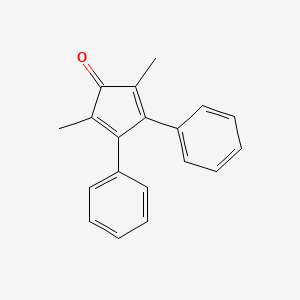
2,5-Dimethyl-3,4-diphenylcyclopentadienone
Übersicht
Beschreibung
2,5-Dimethyl-3,4-diphenylcyclopentadienon ist eine organische Verbindung mit der Summenformel C19H16O und einer Molekülmasse von 260,3297 g/mol . Es ist bekannt für seine charakteristische Struktur, die einen Cyclopentadienon-Ring umfasst, der mit zwei Methylgruppen und zwei Phenylgruppen substituiert ist. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in der organischen Synthese und Forschung eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
2,5-Dimethyl-3,4-diphenylcyclopentadienon kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Cycloadditionsreaktion von Cycloheptatrien mit 2,5-Dimethyl-3,4-diphenylcyclopentadienon . Diese Reaktion erfordert typischerweise spezifische Bedingungen, wie z. B. das Vorhandensein eines Katalysators und eine kontrollierte Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 2,5-Dimethyl-3,4-diphenylcyclopentadienon nicht weit verbreitet sind, kann die Verbindung im größeren Maßstab unter Verwendung ähnlicher Synthesewege hergestellt werden, wie sie in Laborumgebungen verwendet werden. Der Schlüssel zur erfolgreichen industriellen Produktion liegt in der Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3,4-diphenylcyclopentadienone can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction of cycloheptatriene with this compound . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,5-Dimethyl-3,4-diphenylcyclopentadienon durchläuft verschiedene chemische Reaktionen, darunter:
Cycloadditionsreaktionen: Es wirkt als Dien in Diels-Alder-Reaktionen und bildet Dimere und andere Cycloadditionsprodukte.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen durchlaufen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen seltener berichtet werden.
Häufige Reagenzien und Bedingungen
Cycloadditionsreaktionen: Diese Reaktionen erfordern häufig das Vorhandensein von Dienophilen und spezifischen Katalysatoren, um effizient abzulaufen.
Oxidation und Reduktion: Häufige Reagenzien für die Oxidation können Peroxide oder andere Oxidationsmittel umfassen, während die Reduktion eine Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid umfassen kann.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von 2,5-Dimethyl-3,4-diphenylcyclopentadienon gebildet werden, umfassen Dimere und andere Cycloadditionsprodukte, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3,4-diphenylcyclopentadienon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Materialwissenschaft: Die einzigartige Struktur der Verbindung macht sie nützlich bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Chemische Kinetik: Forscher untersuchen seine Reaktionskinetik und Aktivierungsenergie in verschiedenen chemischen Prozessen.
Wirkmechanismus
Der Mechanismus, durch den 2,5-Dimethyl-3,4-diphenylcyclopentadienon seine Wirkungen ausübt, beruht in erster Linie auf seiner Rolle als Dien in Cycloadditionsreaktionen. Die Struktur der Verbindung ermöglicht es ihr, an diesen Reaktionen teilzunehmen und neue chemische Bindungen und Produkte zu bilden. Die beteiligten molekularen Ziele und Pfade hängen von den spezifischen Reaktanten und Bedingungen ab, die verwendet werden .
Wirkmechanismus
The mechanism by which 2,5-dimethyl-3,4-diphenylcyclopentadienone exerts its effects is primarily through its role as a diene in cycloaddition reactions. The compound’s structure allows it to participate in these reactions, forming new chemical bonds and products. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Dimethyl-3,4-diphenylcyclopentadienon-Dimer: Diese Verbindung ist ein Dimer, das durch die Cycloaddition von zwei 2,5-Dimethyl-3,4-diphenylcyclopentadienon-Molekülen gebildet wird.
Andere Cyclopentadienone: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Substituenten am Cyclopentadienon-Ring.
Einzigartigkeit
2,5-Dimethyl-3,4-diphenylcyclopentadienon ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische Eigenschaften und Reaktivität verleiht. Seine Fähigkeit, Cycloadditionsreaktionen einzugehen und stabile Dimere zu bilden, unterscheidet es von anderen Cyclopentadienonen .
Eigenschaften
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXYIWTUKPMWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180922 | |
| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26307-17-5, 38883-84-0 | |
| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026307175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101864 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethyl-3,4-diphenylcyclopentadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-3,4-diphenyl-cyclopenta-2,4-dienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
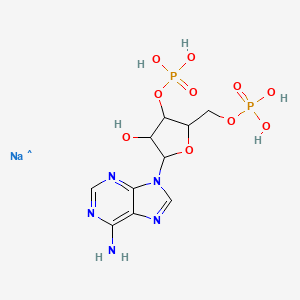
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
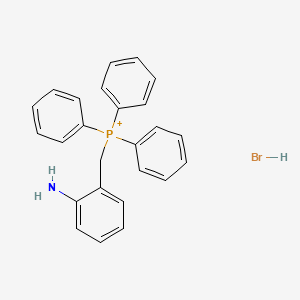
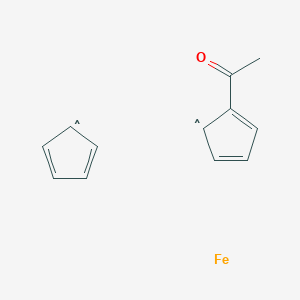
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)

![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)



